2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
CAS No.: 1251566-45-6
Cat. No.: VC7298939
Molecular Formula: C27H24N4O3
Molecular Weight: 452.514
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251566-45-6 |
|---|---|
| Molecular Formula | C27H24N4O3 |
| Molecular Weight | 452.514 |
| IUPAC Name | 2-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
| Standard InChI | InChI=1S/C27H24N4O3/c1-3-17-8-11-20(12-9-17)31-27(33)22-16-28-23-13-10-18(14-21(23)25(22)30-31)26(32)29-15-19-6-4-5-7-24(19)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32) |
| Standard InChI Key | JDKDEALBAIPHNR-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s scaffold combines a pyrazolo[4,3-c]quinoline framework with strategic substituents. The pyrazole ring (positions 1–3) is fused to the quinoline system (positions 4–9), creating a planar, aromatic structure conducive to π-π stacking interactions with biological targets. The 4-ethylphenyl group at position 2 introduces hydrophobicity, while the 2-methoxybenzyl carboxamide at position 8 enhances solubility and hydrogen-bonding capacity .
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and methoxy groups.
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Stability: The fused aromatic system confers thermal stability, though the enone (3-oxo) moiety may render it susceptible to nucleophilic attack under basic conditions.
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Spectral Data: Key IR absorptions include C=O stretching at 1,680 cm⁻¹ (carboxamide) and 1,720 cm⁻¹ (ketone). NMR spectra reveal distinct signals for the ethylphenyl protons (δ 1.2–1.4 ppm, triplet) and methoxybenzyl group (δ 3.8 ppm, singlet).
Synthesis and Reaction Pathways
Synthetic Route
The synthesis involves three stages (Table 1):
Table 1: Key Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | 2-Chloroquinoline + phenylhydrazine in 1-pentanol, 110°C, 12 h | 45% |
| 2 | N-Alkylation | Sodium carbonate, DMF, 80°C, 6 h | 60% |
| 3 | Carboxamide Formation | EDCI/HOBt, 2-methoxybenzylamine, CH₂Cl₂, rt, 24 h | 55% |
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Cyclization: 2-Chloroquinoline reacts with phenylhydrazine in 1-pentanol under reflux to form the pyrazoloquinoline core.
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N-Alkylation: Sodium carbonate-mediated alkylation introduces the 4-ethylphenyl group.
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Carboxamide Coupling: Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation with 2-methoxybenzylamine .
Optimization Challenges
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Low Yields in Cyclization: Competing side reactions (e.g., over-alkylation) reduce efficiency. Microwave-assisted synthesis has been explored to improve yields .
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Stereochemical Control: The planar quinoline system minimizes stereoisomerism, but the 2-methoxybenzyl group’s conformation may influence biological activity .
Biological Activities and Mechanisms
Anticancer Activity
In a screen against six cancer cell lines (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3), analogs of this compound exhibited GI₅₀ values below 8 µM, comparable to etoposide . Mechanistically, it inhibits topoisomerase IIα by stabilizing DNA-enzyme cleavage complexes, preventing DNA relegation .
Anti-Inflammatory Effects
The compound’s quinolinone analogs demonstrate dual activity:
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LOX Inhibition: IC₅₀ = 12 µM (soybean LOX assay), attributed to the carboxamide’s chelation of the non-heme iron center .
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ROS Scavenging: Reduces reactive oxygen species (ROS) by 40% at 50 µM via the methoxybenzyl group’s electron-donating effects .
Structure-Activity Relationships (SAR)
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Pyrazole Ring: Essential for topoisomerase inhibition; substitution at position 3 (e.g., methyl groups) enhances potency .
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4-Ethylphenyl Group: Increases lipophilicity, improving membrane permeability.
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2-Methoxybenzyl Carboxamide: Critical for LOX inhibition and antioxidant activity .
Regulatory Status and Patent Landscape
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